Fmoc-Dap(ivDde)-OH

描述

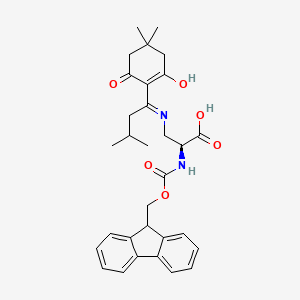

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZQXABUYLYUPK-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Fmoc-Dap(ivDde)-OH

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Dap(ivDde)-OH is a pivotal building block in modern peptide chemistry, offering a sophisticated level of control in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on the experimental protocols essential for its effective use.

Core Concepts: Structure and Functionality

Fmoc-Dap(ivDde)-OH, systematically named N-alpha-Fmoc-N-beta-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-2,3-diaminopropionic acid, is a derivative of L-2,3-diaminopropionic acid (Dap).[1][2] It is characterized by two key protecting groups that enable orthogonal synthesis strategies:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: Attached to the alpha-amino group, this base-labile protecting group is stable to acidic conditions.[3][4] Its removal is typically achieved using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[3][4]

-

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group: This protecting group is bound to the beta-amino group of the Dap side chain. The ivDde group is resistant to the basic conditions used for Fmoc removal and the acidic conditions often used for resin cleavage.[5] It can be selectively cleaved using a dilute solution of hydrazine.[5][6][7] The steric hindrance of the ivDde group enhances its stability compared to the related Dde group, reducing the risk of premature deprotection or migration during prolonged synthesis.[5]

This dual-protection scheme allows for the sequential and specific deprotection of the alpha-amino and side-chain amino groups, facilitating site-specific modifications such as branching, cyclization, or the attachment of labels and payloads.

Physicochemical Properties

A summary of the key quantitative data for Fmoc-Dap(ivDde)-OH is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 607366-20-1 |

| Molecular Formula | C31H36N2O6 |

| Molecular Weight | 532.64 g/mol |

| Synonyms | N-alpha-Fmoc-N-beta-ivDde-L-2,3-diaminopropionic acid, Fmoc-Dpr(ivDde)-OH, Fmoc-Dapa(ivDde)-OH, Fmoc-L-Dap(ivDde)-OH |

Chemical Structure

Caption: A simplified diagram illustrating the core components of the Fmoc-Dap(ivDde)-OH molecule.

Experimental Protocols

The successful application of Fmoc-Dap(ivDde)-OH in peptide synthesis hinges on the precise execution of deprotection steps. The following protocols outline the standard methodologies for the selective removal of the Fmoc and ivDde protecting groups.

Table of Deprotection Reagents and Conditions

| Protecting Group | Deprotection Reagent | Typical Conditions |

| Fmoc | 20% Piperidine in DMF | 2 x 5-10 minutes at room temperature |

| ivDde | 2% Hydrazine in DMF | 3 x 3-15 minutes at room temperature |

Detailed Methodology for Fmoc Group Removal

This protocol is standard for solid-phase peptide synthesis (SPPS) on a resin support.

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[10][11]

-

Agitation: Gently agitate the mixture at room temperature for 2 to 5 minutes.[10]

-

Filtration: Drain the piperidine solution from the resin.

-

Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5 to 7 minutes at room temperature.[10][11]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the fluorenyl byproduct. The resin is now ready for the next amino acid coupling step.

Detailed Methodology for ivDde Group Removal

This procedure allows for the deprotection of the Dap side chain while the peptide remains attached to the resin and other protecting groups (like the N-terminal Fmoc, if desired) are intact.

-

Resin Preparation: Ensure the peptide-resin is well-swelled in DMF.

-

Hydrazine Treatment: Prepare a 2% (w/v) solution of hydrazine monohydrate in DMF. Add this solution to the resin (approximately 25 mL per gram of resin).[6][7]

-

Reaction Time: Allow the mixture to stand at room temperature with gentle agitation for 3 minutes.[6]

-

Repetition: Drain the hydrazine solution and repeat the treatment two more times with fresh reagent to ensure complete removal of the ivDde group.[6][7]

-

Thorough Washing: After the final hydrazine treatment, wash the resin extensively with DMF to remove the cleaved protecting group and any residual hydrazine. The exposed beta-amino group on the Dap side chain is now available for modification.

Note on Monitoring ivDde Removal: The cleavage of the ivDde group can be monitored spectrophotometrically by detecting the formation of an indazole byproduct, which absorbs UV light around 290 nm.[5]

Orthogonal Deprotection Workflow

The key advantage of Fmoc-Dap(ivDde)-OH is the ability to perform orthogonal deprotection, as illustrated in the following workflow. This allows for selective chemical modifications at different points in the peptide sequence.

Caption: Workflow for orthogonal deprotection and modification using Fmoc-Dap(ivDde)-OH in SPPS.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. chempep.com [chempep.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. genscript.com [genscript.com]

- 5. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. FMoc-Dap(ivDde)-OH N-α-FMoc-N-β-1-(4,4-diMethyl-2,6-dioxocyclohex-1-ylidene)-3-Methylbutyl-L-2,3-diaMinopropionic acid [m.chemicalbook.com]

- 9. Fmoc-Dap ivDde -OH, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Dap(ivDde)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dap(ivDde)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-N-β-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-2,3-diaminopropionic acid, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, employing the base-labile Fmoc group for the α-amine and the hydrazine-sensitive ivDde group for the side-chain amine, allows for the selective modification of the peptide backbone. This capability is instrumental in the synthesis of complex peptides, including branched, cyclic, and labeled peptides, which are of significant interest in drug discovery and development. This guide provides a comprehensive overview of the chemical properties of Fmoc-Dap(ivDde)-OH, detailed experimental protocols for its use, and a discussion of potential side reactions and mitigation strategies.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Fmoc-Dap(ivDde)-OH

| Property | Value | Reference(s) |

| Chemical Formula | C₃₁H₃₆N₂O₆ | [2][3] |

| Molecular Weight | 532.64 g/mol | [2] |

| CAS Number | 607366-20-1 | [2][3] |

| Appearance | White to slight yellow to beige powder | [1] |

| Purity (HPLC) | ≥95.0% | [1] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [1] |

A related compound, Fmoc-Dab(ivDde)-OH (Fmoc-2,4-diaminobutyric acid derivative), shares similar characteristics.

Table 2: Physicochemical Properties of Fmoc-Dab(ivDde)-OH

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₃₈N₂O₆ | [1] |

| Molecular Weight | 546.65 g/mol | [1] |

| CAS Number | 607366-21-2 | [1] |

| Appearance | White to slight yellow to beige powder | [1] |

| Purity (HPLC) | ≥95.0% | [1] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [1] |

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Dap(ivDde)-OH is in Fmoc-based SPPS, where it serves as a versatile building block for introducing a side-chain amine that can be selectively deprotected on-resin. The ivDde protecting group is stable to the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin. This orthogonality is the cornerstone of its utility.

Orthogonal Deprotection Strategy

The strategic use of Fmoc-Dap(ivDde)-OH allows for a multi-step synthesis of complex peptides. The general workflow involves the incorporation of the amino acid into the peptide chain, followed by the selective removal of either the Fmoc or the ivDde group to allow for further modifications.

References

The Principle of Orthogonal Protection: An In-depth Technical Guide to Utilizing Fmoc-Dap(ivDde)-OH

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced peptide synthesis and drug development, the principle of orthogonal protection stands as a fundamental strategy for the construction of complex and precisely modified biomolecules. This guide provides a comprehensive exploration of this principle, with a specific focus on the application of N-α-(9-Fluorenylmethoxycarbonyl)-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-diaminopropionic acid (Fmoc-Dap(ivDde)-OH). Through a detailed examination of protecting group stability, experimental protocols, and logical workflows, this document serves as a technical resource for professionals engaged in cutting-edge peptide research.

The Core Concept: Orthogonality in Chemical Synthesis

At its essence, orthogonal protection in peptide synthesis refers to the use of multiple, distinct classes of protecting groups within a single synthetic sequence.[1] The key characteristic of an orthogonal system is that each class of protecting group can be selectively removed under a specific set of chemical conditions without affecting the others.[2][3] This allows for a high degree of control over the synthetic process, enabling the stepwise elongation of peptide chains and the site-specific introduction of modifications such as branching, cyclization, and the attachment of various moieties.[1]

In the context of Solid-Phase Peptide Synthesis (SPPS), a typical orthogonal strategy involves three main categories of protecting groups:

-

Temporary Nα-amino protecting groups: These are removed at each cycle of amino acid addition to allow for peptide chain elongation. The most common example in modern SPPS is the base-labile Fmoc group.[2]

-

Permanent side-chain protecting groups: These protect reactive amino acid side chains throughout the synthesis and are typically removed in the final step of cleaving the peptide from the solid support. These are often acid-labile, such as the tert-butyl (tBu) group.[1]

-

Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications and can be removed under conditions that do not affect the temporary or permanent protecting groups. The ivDde group is a prime example of such a group.[1]

The strategic interplay between these protecting groups is what allows for the synthesis of complex peptide architectures that are crucial for advancements in drug discovery and biotechnology.

Fmoc-Dap(ivDde)-OH: A Versatile Tool for Orthogonal Synthesis

Fmoc-Dap(ivDde)-OH is a derivative of diaminopropionic acid that is strategically protected to enable the creation of branched peptides and other complex structures. The α-amino group is protected with the base-labile Fmoc group, while the β-amino group is protected with the hydrazine-labile ivDde group. This dual protection scheme makes it an invaluable building block in orthogonal peptide synthesis.

The Fmoc group is stable to acidic conditions but is readily cleaved by secondary amines, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] Conversely, the ivDde group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for the final cleavage of the peptide from the resin (e.g., trifluoroacetic acid - TFA).[4] It is, however, selectively cleaved by treatment with a dilute solution of hydrazine in DMF.[4]

This orthogonality allows for a synthetic strategy where the peptide backbone can be elongated using standard Fmoc chemistry. Subsequently, the ivDde group on the Dap side chain can be selectively removed to expose the β-amino group for further modification, such as the synthesis of a second peptide chain, creating a branched peptide.

Quantitative Data on Protecting Group Stability

The successful implementation of an orthogonal protection strategy hinges on a thorough understanding of the stability and lability of the various protecting groups under different chemical conditions. The following table summarizes the stability of key protecting groups discussed in this guide.

| Protecting Group | Structure | Lability Condition | Stability Condition |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | Acidic conditions (e.g., TFA), Hydrazine |

| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-10% Hydrazine in DMF | Basic conditions (e.g., 20% Piperidine in DMF), Acidic conditions (e.g., TFA) |

| Boc | tert-Butoxycarbonyl | Strong acid (e.g., TFA) | Basic conditions (e.g., 20% Piperidine in DMF), Hydrazine |

| tBu | tert-Butyl | Strong acid (e.g., TFA) | Basic conditions (e.g., 20% Piperidine in DMF), Hydrazine |

| Trt | Trityl | Mild acid (e.g., 1-5% TFA in DCM) | Basic conditions (e.g., 20% Piperidine in DMF), Hydrazine |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Strong acid (e.g., TFA) | Basic conditions (e.g., 20% Piperidine in DMF), Hydrazine |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Fmoc-Dap(ivDde)-OH in the synthesis of a branched peptide on a solid support.

Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.85 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the main peptide chain, including the incorporation of Fmoc-Dap(ivDde)-OH at the desired branching point.

Protocol 2: Selective Deprotection of the ivDde Group

-

Resin Preparation: After the synthesis of the main chain is complete, ensure the N-terminal Fmoc group of the final amino acid is still attached. Wash the peptidyl-resin thoroughly with DMF.

-

ivDde Removal:

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Treat the peptidyl-resin with the 2% hydrazine solution for 3-5 minutes at room temperature.

-

Drain the solution.

-

Repeat the hydrazine treatment two more times.

-

Wash the resin thoroughly with DMF (5 times) to remove any residual hydrazine.

-

-

Monitoring (Optional): The deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the filtrate at approximately 290 nm, which corresponds to the formation of a chromophoric indazole byproduct.[5][6]

Protocol 3: Synthesis of the Branched Peptide Chain

-

Coupling to the Dap Side Chain: Following the selective deprotection of the ivDde group, the exposed β-amino group of the Dap residue is now available for the synthesis of the branch chain.

-

Chain Elongation: Repeat the Fmoc-SPPS cycles as described in Protocol 1 (steps 2 and 3) to assemble the desired branched peptide sequence.

Protocol 4: Final Cleavage and Deprotection

-

N-terminal Fmoc Removal: Remove the final N-terminal Fmoc group using the procedure described in Protocol 1, step 2.

-

Resin Washing and Drying: Wash the fully assembled branched peptidyl-resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage from Resin:

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water).

-

Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the purified peptide.

Visualizing Orthogonal Protection and Synthetic Workflows

Diagrams are instrumental in visualizing the logical flow and chemical transformations involved in orthogonal synthesis.

References

The ivDde Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Among the arsenal of available protecting groups, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group has emerged as a critical tool for the synthesis of complex peptides, including branched, cyclic, and side-chain modified peptides. Its unique cleavage conditions, orthogonal to the widely used Fmoc and Boc strategies, allow for selective deprotection and subsequent modification of specific amino acid residues within a peptide sequence. This technical guide provides a comprehensive overview of the ivDde protecting group, including its mechanism of action, experimental protocols for its application and removal, and a summary of quantitative data to inform its effective use in peptide synthesis.

Core Principles of the ivDde Protecting Group

The utility of the ivDde group lies in its remarkable stability under the conditions used for both Fmoc and Boc solid-phase peptide synthesis.[1] It is resistant to the basic conditions of piperidine treatment used for Fmoc removal and the acidic conditions of trifluoroacetic acid (TFA) used for Boc deprotection and final cleavage from the resin.[1][2] This orthogonality is the key to its utility, enabling the selective unmasking of a specific functional group on the peptide chain while it is still attached to the solid support.

The ivDde group is most commonly used to protect the side-chain amino group of lysine (Lys), but it can also be used for other amino acids with primary amine side chains, such as ornithine (Orn).[3] The selective removal of the ivDde group is achieved by treatment with a dilute solution of hydrazine in a solvent such as N,N-dimethylformamide (DMF).[1][2] This deprotection reaction is highly efficient and can be monitored in real-time by UV spectrophotometry, as the cleavage by-product, a substituted indazole, has a strong absorbance at 290 nm.[4][5]

Compared to its predecessor, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, the ivDde group offers enhanced stability. The increased steric hindrance of the isovaleryl substituent in the ivDde group makes it more robust and less susceptible to premature cleavage or migration during prolonged syntheses.[6][7] However, this increased stability can sometimes make the ivDde group more challenging to remove, requiring optimized deprotection conditions.[1]

Experimental Protocols

Coupling of an ivDde-Protected Amino Acid

The incorporation of an amino acid bearing an ivDde-protected side chain into a growing peptide chain follows standard solid-phase peptide synthesis protocols. The following is a generalized procedure for the coupling of Fmoc-Lys(ivDde)-OH.

Materials:

-

Fmoc-Lys(ivDde)-OH

-

Resin-bound peptide with a free N-terminal amine

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

N,N'-Diisopropylethylamine (DIPEA) or another suitable base

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 15-30 minutes in the reaction vessel.[8]

-

Pre-activation of the Amino Acid: In a separate vial, dissolve Fmoc-Lys(ivDde)-OH (typically 3-5 equivalents relative to the resin loading) and the coupling reagents (e.g., HBTU/HOBt, in slight excess to the amino acid) in DMF. Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for a few minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated amino acid solution to the reaction vessel. Agitate the mixture at room temperature for the desired coupling time (typically 1-2 hours).

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and by-products.

-

Confirmation of Coupling: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. A negative test (no color change) indicates that all free amines have been acylated.

Deprotection of the ivDde Group

The selective removal of the ivDde group is a critical step that allows for site-specific modification of the peptide. The standard protocol utilizes a solution of hydrazine in DMF.

Materials:

-

Resin-bound peptide with an ivDde-protected amino acid

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling and Washing: Swell the peptidyl-resin in DMF for 15-30 minutes. Wash the resin with DMF to remove any residual solvents or reagents from previous steps.[8]

-

Preparation of Deprotection Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. It is important to use a freshly prepared solution.

-

ivDde Cleavage: Drain the DMF from the resin and add the 2% hydrazine/DMF solution to the reaction vessel. Agitate the mixture at room temperature. The reaction time can vary, but a typical procedure involves multiple short treatments (e.g., 3 treatments of 3-5 minutes each).[3]

-

Monitoring the Deprotection: The progress of the deprotection can be monitored by collecting the filtrate after each hydrazine treatment and measuring its absorbance at 290 nm. The reaction is considered complete when the absorbance of the filtrate no longer increases.[4]

-

Washing: After complete deprotection, thoroughly wash the resin with DMF (3-5 times) to remove the hydrazine and the indazole by-product.[8] The resin is now ready for the subsequent modification of the newly exposed amine.

Quantitative Data on ivDde Deprotection

The efficiency of ivDde removal can be influenced by several factors, including the concentration of hydrazine, the reaction time, and the number of treatments. The following table summarizes data from an optimization study for the removal of an ivDde group from a lysine side chain.[2]

| Hydrazine Concentration (%) | Reaction Time per Treatment (min) | Number of Treatments | Deprotection Efficiency |

| 2 | 3 | 3 | ~50% |

| 2 | 5 | 3 | ~50% |

| 2 | 3 | 4 | Nominal increase from ~50% |

| 4 | 3 | 3 | Near complete removal |

Note: The efficiency was estimated based on the relative peak areas of the protected and deprotected peptide in analytical HPLC chromatograms.[2] These results highlight that for challenging sequences, increasing the hydrazine concentration may be more effective than extending the reaction time or increasing the number of treatments with a 2% solution.[2] However, it is crucial to be aware of potential side reactions associated with higher hydrazine concentrations.

Potential Side Reactions and Considerations

While the ivDde group is a powerful tool, it is important to be aware of potential side reactions and considerations during its use:

-

Fmoc Group Removal: Hydrazine is not completely orthogonal to the Fmoc group and can cause its removal.[8] Therefore, if the N-terminal Fmoc group needs to be retained after ivDde deprotection, alternative strategies should be considered. Typically, the N-terminus is protected with a Boc group, which is stable to hydrazine, before ivDde removal.[8]

-

Reactions with Amino Acid Side Chains: High concentrations of hydrazine can lead to side reactions with certain amino acid residues. For example, it can cause cleavage of the peptide backbone at glycine residues and can convert arginine to ornithine.[3][8]

-

Incomplete Cleavage: The removal of the sterically hindered ivDde group can sometimes be sluggish and incomplete, especially if the protected residue is located in a sterically hindered region of the peptide or near the C-terminus.[8] In such cases, optimization of the deprotection conditions, such as increasing the hydrazine concentration or the reaction time, may be necessary, but with careful consideration of the potential side reactions.[2][8]

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz can help to visualize the key processes involved in the use of the ivDde protecting group.

Caption: Workflow for site-specific peptide modification using the ivDde protecting group.

Caption: Proposed mechanism for the hydrazine-mediated cleavage of the ivDde protecting group.

Conclusion

The ivDde protecting group is an invaluable asset in the field of peptide synthesis, enabling the creation of complex and precisely modified peptides that would be difficult or impossible to synthesize using other methods. Its orthogonality to standard Fmoc and Boc chemistries, coupled with its enhanced stability over the Dde group, makes it a preferred choice for many applications. A thorough understanding of the experimental protocols for its application and removal, as well as an awareness of the factors that can influence deprotection efficiency and potential side reactions, is essential for its successful implementation. By leveraging the information and protocols outlined in this guide, researchers can effectively utilize the ivDde protecting group to advance their research and development efforts in the exciting field of peptide science.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology, a cornerstone of modern peptide and protein chemistry. We will delve into the core principles, chemical reactions, and detailed protocols that underpin this powerful technique, offering insights for both novice and experienced researchers in the field of drug development and life sciences.

Core Principles of Fmoc SPPS

Fmoc SPPS is a cyclical process that enables the stepwise synthesis of a desired peptide sequence on a solid support, typically a polymeric resin. The defining feature of this methodology is the use of the base-labile Fmoc protecting group for the α-amino group of the incoming amino acids. This allows for orthogonal deprotection strategies, as side-chain protecting groups are typically acid-labile.

The synthesis cycle can be broken down into three key stages:

-

Deprotection: The removal of the Fmoc group from the N-terminus of the growing peptide chain.

-

Activation and Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly deprotected N-terminus.

-

Washing: Thorough washing of the resin to remove excess reagents and by-products before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.

The Fmoc SPPS Workflow

The entire process, from resin preparation to final peptide purification, follows a logical progression.

A Comprehensive Technical Guide to Fmoc-Dap(ivDde)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-diaminopropionic acid, commonly known as Fmoc-Dap(ivDde)-OH. This specialized amino acid derivative is a critical tool in modern peptide chemistry, particularly for the synthesis of complex, branched, and modified peptides used in drug discovery and development.

Core Properties and Specifications

Fmoc-Dap(ivDde)-OH is a derivative of diaminopropionic acid (Dap) featuring two key protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the β-amino group. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS).

| Property | Value |

| CAS Number | 607366-20-1[1] |

| Molecular Formula | C₃₁H₃₆N₂O₆[1][2] |

| Molecular Weight | 532.64 g/mol [1][2] |

| Appearance | White to off-white powder |

| Purity (HPLC) | Typically ≥98%[3] |

| Solubility | Soluble in DMF (Dimethylformamide) |

| Storage Conditions | Keep dry in freezer |

The Power of Orthogonal Protection in Peptide Synthesis

The primary advantage of Fmoc-Dap(ivDde)-OH lies in its orthogonal protecting groups. In the context of peptide synthesis, orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using specific chemical conditions. This allows for the precise and controlled modification of the peptide chain.

The Fmoc group is readily cleaved by a mild base, typically a solution of piperidine in DMF, which is the standard procedure for N-terminal deprotection in Fmoc-based SPPS. Conversely, the ivDde group is stable under these basic conditions but can be selectively removed using a solution of hydrazine. This orthogonality is the cornerstone for the synthesis of unsymmetrically branched peptides, where a second peptide chain can be grown from the β-amino group of the Dap residue after selective ivDde deprotection.

The ivDde group is a more hindered version of the Dde protecting group, offering enhanced stability and reduced risk of migration during synthesis.

References

In-Depth Technical Guide: Fmoc-Dap(ivDde)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and applications of N-α-Fmoc-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-2,3-diaminopropionic acid, commonly known as Fmoc-Dap(ivDde)-OH. This orthogonally protected amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) for the creation of complex peptides, including branched and cyclic structures, and for site-specific modifications.

Physicochemical Properties

The fundamental properties of Fmoc-Dap(ivDde)-OH are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value |

| Molecular Weight | 532.64 g/mol [1] |

| Molecular Formula | C31H36N2O6[1] |

| CAS Number | 607366-20-1[1] |

| Synonyms | Fmoc-Nβ-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-2,3-diaminopropionic acid, N-alpha-Fmoc-N-beta-ivDde-L-2,3-diaminopropionic acid, Fmoc-Dpr(ivDde)-OH[1][2] |

Core Applications in Peptide Synthesis

Fmoc-Dap(ivDde)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the presence of two orthogonal protecting groups: the base-labile Fmoc group on the α-amine and the hydrazine-sensitive ivDde group on the β-amine. This orthogonality allows for the selective deprotection and subsequent modification of the side chain amine, enabling the synthesis of peptides with unique architectures and functionalities.

The ivDde protecting group is a more hindered version of the Dde group, offering greater stability to the piperidine solutions used for Fmoc removal, thus preventing premature deprotection during long syntheses.[3]

Experimental Protocols

The following sections detail the standard experimental procedures for the incorporation of Fmoc-Dap(ivDde)-OH into a peptide sequence during SPPS.

Protocol 1: N-terminal Fmoc Group Deprotection

This protocol outlines the removal of the Fmoc protecting group from the N-terminus of the peptide-resin, a crucial step before coupling the next amino acid.

Materials:

-

Peptide-resin with an N-terminal Fmoc group

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

-

Reaction vessel suitable for SPPS

Procedure:

-

Swell the peptide-resin in DMF for approximately 30-60 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[4]

-

Agitate the mixture at room temperature for 1-3 minutes.[5]

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine/DMF solution.

-

Agitate the mixture for an additional 5-10 minutes at room temperature.[4]

-

Drain the solution and wash the resin thoroughly with DMF (typically 5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[5]

-

The resin is now ready for the subsequent coupling step. The completion of the deprotection can be monitored using a qualitative ninhydrin (Kaiser) test, which should yield a positive result (blue beads) indicating the presence of a free primary amine.[5]

Protocol 2: Selective Side-Chain ivDde Group Deprotection

This protocol describes the selective removal of the ivDde protecting group from the side chain of the Dap residue, allowing for subsequent modification at this position.

Materials:

-

Peptide-resin containing a Dap(ivDde) residue

-

Deprotection solution: 2% hydrazine monohydrate in DMF. It is crucial not to exceed a 2% concentration to avoid potential side reactions.[3]

-

DMF for washing

-

Reaction vessel

Procedure:

-

Ensure the N-terminus of the peptide is appropriately protected (e.g., with a Boc group if further chain elongation is not desired, as hydrazine can also remove the Fmoc group).[3][6]

-

Wash the peptide-resin with DMF.

-

Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[3][6]

-

Allow the reaction to proceed at room temperature with gentle agitation for 3 minutes.[3][6]

-

Drain the solution.

-

Repeat the hydrazine treatment two more times for 3 minutes each to ensure complete deprotection.[3][6]

-

Wash the resin thoroughly with DMF (at least 3 times) to remove residual hydrazine.[3]

-

The resin now has a free side-chain amine ready for modification.

For challenging ivDde removals, the concentration of hydrazine can be cautiously increased, or the reaction time extended, but this should be optimized for the specific peptide sequence.[6][7]

Protocol 3: Coupling of Fmoc-Dap(ivDde)-OH

This protocol details the coupling of Fmoc-Dap(ivDde)-OH to a deprotected N-terminal amine on the peptide-resin.

Materials:

-

Fmoc-Dap(ivDde)-OH

-

Peptide-resin with a free N-terminal amine

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or HATU and DIPEA.

-

DMF

-

Reaction vessel

Procedure (using DIC/OxymaPure):

-

In a separate vessel, dissolve Fmoc-Dap(ivDde)-OH (typically 1.5-3 equivalents relative to the resin loading) and Oxyma Pure (equivalent to the amino acid) in DMF.

-

Add DIC (equivalent to the amino acid) to the solution and allow for a brief pre-activation period (1-2 minutes).

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using a negative ninhydrin (Kaiser) test (beads remain colorless or yellow).

-

If the coupling is incomplete, the coupling step can be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the incorporation of Fmoc-Dap(ivDde)-OH into a peptide chain and the subsequent orthogonal deprotection of the side chain.

Caption: Workflow for incorporating Fmoc-Dap(ivDde)-OH in SPPS.

References

Solubility of Fmoc-Dap(ivDde)-OH in DMF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-α-Fmoc-N-γ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-diaminobutanoic acid (Fmoc-Dap(ivDde)-OH) in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). Understanding the solubility of this orthogonally protected amino acid derivative is paramount for efficient peptide coupling and the synthesis of high-purity peptides.

Quantitative Solubility Data

The solubility of Fmoc-protected amino acids in DMF is a key factor for successful peptide synthesis, as poor solubility can lead to incomplete coupling reactions and the formation of deletion sequences. While extensive quantitative data for Fmoc-Dap(ivDde)-OH is not widely published, available information indicates good solubility in DMF.

| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Source |

| Fmoc-Dap(ivDde)-OH | DMF | "clearly soluble" at 1 mmole in 2 ml | ~0.5 M | |

| Fmoc-Lys(ivDde)-OH | DMF | 100 mg in 0.5 ml | ~0.35 M | [1] |

Note: The molecular weight of Fmoc-Dap(ivDde)-OH is 546.65 g/mol . The molar concentration for Fmoc-Lys(ivDde)-OH (MW: 574.72 g/mol ) is provided for comparative context.

The data indicates that Fmoc-Dap(ivDde)-OH is readily soluble in DMF at concentrations typically employed in SPPS protocols.

Experimental Protocols

Accurate determination of solubility and successful incorporation of Fmoc-Dap(ivDde)-OH in peptide synthesis rely on robust experimental protocols.

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method to quickly assess the solubility of Fmoc-Dap(ivDde)-OH in DMF at a desired concentration.

Materials:

-

Fmoc-Dap(ivDde)-OH

-

High-purity, amine-free DMF

-

Vortex mixer

-

Clean, dry vial

Procedure:

-

Weigh the desired amount of Fmoc-Dap(ivDde)-OH and place it into the vial.

-

Add the calculated volume of DMF to achieve the target concentration.

-

Vortex the mixture vigorously for 1-2 minutes.[2]

-

Visually inspect the solution for any undissolved solid. A clear solution indicates that the compound is soluble at that concentration.

-

If undissolved solid remains, the compound is not fully soluble at the tested concentration under these conditions.

Protocol 2: Standard Operating Procedure for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-Dap(ivDde)-OH into a peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Dap(ivDde)-OH)

-

Solid-phase resin (e.g., Rink Amide resin)

-

DMF (peptide synthesis grade)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Activator base (e.g., DIEA)

-

Washing solvents (e.g., DMF, DCM, IPA)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.[3]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

Dissolve Fmoc-Dap(ivDde)-OH and the coupling reagents in DMF.

-

Add the activator base (e.g., DIEA) to the amino acid solution and pre-activate for a few minutes.

-

Add the activated amino acid solution to the resin and agitate to facilitate coupling.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test).[3]

-

-

Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.[3]

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

-

Side-Chain ivDde Deprotection (if required on-resin): The ivDde group is stable to piperidine but can be removed with a solution of hydrazine in DMF, allowing for on-resin side-chain modification.

-

Cleavage and Global Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[5]

-

Precipitate the cleaved peptide in cold diethyl ether.[3]

-

-

Purification and Analysis: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.[3]

Visualizations

The following diagrams illustrate key concepts related to the use of Fmoc-Dap(ivDde)-OH in peptide synthesis.

Caption: Workflow of a standard Fmoc-SPPS cycle for incorporating Fmoc-Dap(ivDde)-OH.

Caption: Orthogonal deprotection strategy for Fmoc-Dap(ivDde)-OH in SPPS.

References

stability of Fmoc-Dap(ivDde)-OH under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of the orthogonally protected amino acid derivative, Fmoc-Dap(ivDde)-OH, under various acidic and basic conditions commonly employed in solid-phase peptide synthesis (SPPS). A thorough understanding of the stability of the 9-fluorenylmethoxycarbonyl (Fmoc) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting groups is critical for the strategic design and successful synthesis of complex peptides, including branched and cyclic structures.

Core Principles of Orthogonal Protection

The utility of Fmoc-Dap(ivDde)-OH in peptide synthesis stems from the orthogonal nature of its two protecting groups. The Fmoc group, protecting the α-amino group, is labile to basic conditions, while the ivDde group, protecting the side-chain amino group, is stable to bases but labile to hydrazine. Both groups are stable under the acidic conditions typically used for peptide cleavage from the resin. This orthogonality allows for the selective deprotection of either amino group, enabling site-specific modifications of the peptide chain.

Stability of the Fmoc Protecting Group

The Fmoc group is renowned for its stability in acidic conditions and its rapid cleavage under mild basic conditions.

Acidic Stability

The Fmoc group is exceptionally stable to the acidic conditions used for the final cleavage of peptides from most solid supports. Treatment with strong acids like trifluoroacetic acid (TFA) does not significantly affect the Fmoc group, ensuring the integrity of the N-terminal protection during this final step.[1]

Basic Lability

The lability of the Fmoc group to basic reagents, most commonly piperidine, is the cornerstone of the Fmoc/tBu SPPS strategy. The deprotection occurs via a β-elimination mechanism.

Mechanism of Fmoc Deprotection

| Reagent | Concentration (% v/v in DMF) | Time (min) | Fmoc Cleavage (%) |

| Piperidine | 1 | 1 | 5.2 |

| Piperidine | 1 | 3 | 33.4 |

| Piperidine | 1 | 5 | 49.6 |

| Piperidine | 2 | 1 | 12.9 |

| Piperidine | 2 | 3 | 63.3 |

| Piperidine | 2 | 5 | 87.9 |

| Piperidine | 5 | 3 | >99 |

| Piperidine | 20 | 3 | >99 |

Data adapted from studies on Fmoc-Val-OH.

Stability of the ivDde Protecting Group

The ivDde group offers robust protection of the side-chain amine, exhibiting stability to both the basic conditions used for Fmoc removal and the acidic conditions for peptide cleavage. Its removal is achieved under specific conditions using hydrazine.

Acidic and Basic Stability

The ivDde group is highly stable to repeated treatments with 20% piperidine in DMF, a condition necessary for the stepwise elongation of the peptide chain in Fmoc-SPPS. It is also resistant to strong acids like TFA, allowing for the final cleavage of the peptide from the resin without premature deprotection of the side chain. The increased steric hindrance of the ivDde group compared to its predecessor, the Dde group, provides enhanced stability and reduces the risk of migration to unprotected amines during synthesis.[2]

Hydrazine Lability

The selective removal of the ivDde group is typically achieved by treatment with a dilute solution of hydrazine in DMF.

Experimental Protocol: ivDde Group Removal

-

Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in high-purity DMF.

-

Resin Treatment: Swell the peptide-resin in DMF. Drain the solvent and add the 2% hydrazine solution.

-

Reaction: Gently agitate the resin suspension at room temperature. The reaction time can vary, but a typical procedure involves multiple short treatments (e.g., 3 x 3 minutes).[3]

-

Washing: After the final treatment, thoroughly wash the resin with DMF to remove residual hydrazine and the cleaved protecting group byproducts.

It is important to note that under certain circumstances, such as with aggregated peptide sequences or when the ivDde group is in a sterically hindered position, its removal can be sluggish. In such cases, increasing the hydrazine concentration to 4% or performing additional repetitions of the treatment may be necessary to achieve complete deprotection.[4]

Workflow for Selective Deprotection and Modification

Summary of Stability Data

The following table summarizes the stability of the Fmoc and ivDde protecting groups under the specified conditions.

| Protecting Group | Reagent | Conditions | Stability |

| Fmoc | Trifluoroacetic Acid (TFA) | 95% in H₂O | Stable |

| Piperidine | 20% in DMF | Labile (cleaved within minutes) | |

| ivDde | Trifluoroacetic Acid (TFA) | 95% in H₂O | Stable |

| Piperidine | 20% in DMF | Stable | |

| Hydrazine | 2% in DMF | Labile |

Conclusion

The orthogonal protecting groups of Fmoc-Dap(ivDde)-OH provide a robust and versatile tool for advanced peptide synthesis. The high stability of the Fmoc group to acidic conditions and the ivDde group to both acidic and standard basic conditions of SPPS allows for their selective removal and subsequent modification of the peptide chain at specific sites. A comprehensive understanding of the lability and stability of these protecting groups, as outlined in this guide, is essential for the rational design of synthetic strategies and the successful production of complex, highly pure peptides for research and therapeutic development.

References

A Deep Dive into Orthogonally Protected Amino Acids: A Technical Guide for Peptide Synthesis

In the precise world of peptide and protein synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and structure. This technical guide provides an in-depth exploration of orthogonally protected amino acids, a cornerstone of modern solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and drug development professionals, this document outlines the core principles of orthogonal protection, compares the dominant protection strategies, and provides detailed experimental protocols for their application in synthesizing linear and complex modified peptides.

The Core Principle of Orthogonality

At its heart, orthogonal protection refers to the use of multiple classes of protecting groups within a single molecule, where each class can be selectively removed under distinct chemical conditions without affecting the others.[1] In the context of peptide synthesis, this allows for the precise and stepwise assembly of amino acids into a polypeptide chain. A typical orthogonal protection strategy in SPPS involves three main classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]

-

Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1]

-

Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the temporary or permanent protecting groups.[1]

This multi-layered approach provides the chemical precision required for the synthesis of complex peptides with high fidelity.

Major Orthogonal Protection Strategies: Fmoc/tBu vs. Boc/Bzl

Two primary strategies have dominated the field of solid-phase peptide synthesis: the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (Boc/Bzl) approaches. The fundamental difference lies in the lability of the temporary Nα-protecting group.

The Fmoc/tBu Strategy: This is a fully orthogonal system.[2] The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] The side-chain protecting groups are acid-labile, based on the tert-butyl (tBu) group, and are removed at the end of the synthesis using a strong acid, commonly trifluoroacetic acid (TFA).[4]

The Boc/Bzl Strategy: This is considered a semi-orthogonal or "quasi-orthogonal" strategy.[2][5] Both the Nα-Boc group and the benzyl-based side-chain protecting groups are acid-labile.[2] However, their removal requires different strengths of acid. The Boc group is removed with a moderately strong acid like TFA, while the more robust benzyl-based groups require a much stronger and hazardous acid, such as hydrofluoric acid (HF), for cleavage.[4]

The choice between these strategies depends on several factors, including the peptide sequence, the presence of sensitive residues, and the desired final modifications.[2] The milder conditions of the Fmoc strategy have led to its widespread adoption, particularly in automated peptide synthesizers.[6]

Quantitative Data on Protection and Deprotection

The efficiency of each step in peptide synthesis is critical for the final yield and purity of the product. The following tables summarize key quantitative data for the two major orthogonal protection strategies.

Table 1: Comparison of Nα-Protecting Group Deprotection Conditions

| Protecting Group | Reagent | Concentration | Typical Time |

| Fmoc | Piperidine in DMF | 20-50% (v/v)[] | 5-20 minutes[1] |

| Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v)[2] | 15-30 minutes[2] |

Table 2: Common Side-Chain Protecting Groups and Their Cleavage Conditions

| Amino Acid | Side-Chain Protecting Group | Lability | Cleavage Reagent |

| Asp, Glu | OtBu (tert-butyl ester) | Acid-labile | TFA[4] |

| Lys, Orn | Boc (tert-butyloxycarbonyl) | Acid-labile | TFA[7] |

| Ser, Thr, Tyr | tBu (tert-butyl ether) | Acid-labile | TFA[4] |

| Arg | Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) | Acid-labile | TFA[7] |

| Cys | Trt (trityl) | Acid-labile | TFA with scavengers[8] |

| His | Trt (trityl) | Acid-labile | TFA with scavengers[7] |

| Lys | Alloc (allyloxycarbonyl) | Palladium-catalyzed cleavage | Pd(PPh₃)₄/PhSiH₃[9] |

| Asp, Glu | OAll (allyl ester) | Palladium-catalyzed cleavage | Pd(PPh₃)₄[10] |

| Cys | Acm (acetamidomethyl) | Thiolysis/Oxidation | I₂, Hg(OAc)₂[11] |

Experimental Protocols

Detailed and reproducible protocols are essential for successful peptide synthesis. The following sections provide step-by-step methodologies for key procedures in Fmoc-based SPPS.

Standard Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition to a resin-bound peptide.

1. Resin Swelling:

-

Place the resin in a suitable reaction vessel.

-

Add DMF and allow the resin to swell for at least 1 hour.[7]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.[7]

-

Agitate the mixture for 7-10 minutes at room temperature.[7]

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 7-10 minutes.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[7]

3. Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) or HATU (4.5 equivalents) in DMF.[7][12]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-8 equivalents), to the amino acid solution to activate it.[12][13]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction can be monitored for completion using a ninhydrin (Kaiser) test.[14]

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.[12] The resin is now ready for the next deprotection and coupling cycle.

Cleavage of the Peptide from the Resin and Side-Chain Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for tBu-based protecting groups is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[8] TIS acts as a scavenger to trap reactive carbocations generated during deprotection.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[11]

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Orthogonal Protection Strategies

The following diagrams, generated using the DOT language, illustrate the logical workflows and relationships in orthogonal peptide synthesis.

Caption: The principle of orthogonal protection in peptide synthesis.

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application in Complex Peptide Synthesis: Cyclic and Phosphorylated Peptides

The power of orthogonal protection is truly realized in the synthesis of complex, modified peptides.

Synthesis of Cyclic Peptides

Head-to-tail cyclization of peptides on the solid support is a powerful strategy to enhance their conformational rigidity and biological activity. This process relies on an orthogonal protection strategy to selectively deprotect the N- and C-termini (or reactive side chains) for intramolecular amide bond formation.

A common approach involves using an Alloc (allyloxycarbonyl) protecting group on the side chain of a lysine or ornithine residue and an OAll (allyl ester) to protect the C-terminal carboxyl group.[10] Both of these groups can be selectively removed using a palladium catalyst, leaving the other acid-labile side-chain protecting groups and the N-terminal Fmoc group intact.[9]

Caption: Workflow for the synthesis of a head-to-tail cyclic peptide.

Synthesis of Phosphorylated Peptides

The synthesis of phosphopeptides requires the protection of the phosphate group on serine, threonine, or tyrosine residues. The protecting group for the phosphate must be stable to the conditions of both Fmoc deprotection (piperidine) and final cleavage (TFA). A common strategy involves using benzyl (Bzl) protection for the phosphate group, which can be removed by hydrogenolysis after the peptide has been cleaved from the resin and other side-chain protecting groups have been removed.

Caption: Strategy for the synthesis of phosphopeptides.

Conclusion

The principle of orthogonal protection is a fundamental and indispensable tool in modern peptide chemistry. It provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with a diverse array of modifications. A thorough understanding of the different protecting group strategies, their quantitative performance, and the associated experimental protocols is essential for any researcher, scientist, or drug development professional working in this dynamic field. The continued development of novel orthogonal protecting groups and ligation strategies will undoubtedly pave the way for the synthesis of even more complex and therapeutically relevant peptides and proteins in the future.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 9. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. peptide.com [peptide.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. WO2004092202A1 - Process for production of cyclic peptides - Google Patents [patents.google.com]

Application Notes and Protocols for Fmoc-Dap(ivDde)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-L-2,3-diaminopropionic acid (ivDde), or Fmoc-Dap(ivDde)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS) for the creation of complex peptides, including branched, cyclic, and site-specifically modified peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group on the side-chain amine of diaminopropionic acid offers orthogonal protection. This allows for its selective removal on the solid support without affecting the N-terminal Fmoc group or other acid-labile side-chain protecting groups, enabling targeted modifications.[1]

The ivDde group is an advancement over the Dde group, offering greater stability and reduced risk of migration during prolonged synthesis.[1] Its removal is typically achieved by treatment with a dilute solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).[1][2] This application note provides detailed protocols for the use of Fmoc-Dap(ivDde)-OH in SPPS, focusing on the selective deprotection of the ivDde group and subsequent on-resin modifications.

Key Applications

-

Branched Peptides: Synthesis of peptides with dendritic structures by elongating a second peptide chain from the deprotected Dap side-chain.[3]

-

Cyclic Peptides: Formation of lactam bridges by coupling the deprotected Dap side-chain amine to a C-terminal carboxylic acid or another side-chain carboxyl group.

-

Site-Specific Labeling: Attachment of reporter molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to a specific position within the peptide sequence.[4]

-

Peptide Conjugation: On-resin conjugation of peptides to other molecules like carbohydrates, lipids, or other peptides.

Experimental Protocols

General SPPS using Fmoc-Dap(ivDde)-OH

Standard Fmoc-based SPPS protocols are used for the incorporation of Fmoc-Dap(ivDde)-OH into the peptide sequence. This involves cycles of N-terminal Fmoc deprotection with piperidine and coupling of the next Fmoc-protected amino acid.

Workflow for SPPS Incorporation:

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Dap(ivDde)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of side-chain lactam-bridged cyclic peptides utilizing the orthogonally protected amino acid, Fmoc-Dap(ivDde)-OH. This methodology is central to modern peptide chemistry for creating conformationally constrained peptides with enhanced biological activity and stability, which are of significant interest in drug discovery and development.

The protocol outlines an on-resin cyclization strategy, which offers numerous advantages over solution-phase cyclization, including reduced intermolecular side reactions and simplified purification procedures. The key to this strategy is the use of an orthogonal protecting group pair: the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group for the side-chain amine of diaminopropionic acid (Dap) and an allyl (All) group for the side-chain carboxyl group of an acidic amino acid, such as aspartic acid (Asp).

Principle of the Orthogonal Strategy

The synthesis of a lactam-bridged cyclic peptide between the side chains of Dap and Asp is accomplished through a multi-step solid-phase peptide synthesis (SPPS) workflow. This strategy relies on the sequential and selective removal of orthogonal protecting groups to unmask the reactive side chains for intramolecular cyclization.

-

Linear Peptide Synthesis: The linear peptide is assembled on a solid support using standard Fmoc/tBu chemistry. During this process, Fmoc-Dap(ivDde)-OH and Fmoc-Asp(OAll)-OH are incorporated at the desired positions.

-

Selective Side-Chain Deprotection: Following the assembly of the linear peptide, the ivDde and Allyl protecting groups are removed selectively and sequentially, leaving the peptide attached to the resin and other side-chain protecting groups intact.

-

On-Resin Cyclization: An intramolecular amide bond (lactam bridge) is formed between the deprotected side chains of Dap and Asp using a suitable coupling reagent.

-

Cleavage and Global Deprotection: The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously.

-

Purification and Characterization: The crude cyclic peptide is purified to a high degree of homogeneity and characterized to confirm its identity and purity.

Data Presentation

The following tables provide representative data for the synthesis of a generic lactam-bridged cyclic peptide using the described orthogonal strategy. Actual yields and purity are sequence-dependent and may require optimization.

Table 1: Orthogonal Protecting Group Strategy

| Functional Group | Protecting Group | Deprotection Reagent | Orthogonality |

| α-Amino (Backbone) | Fmoc | 20% Piperidine in DMF | Orthogonal to ivDde, Allyl, and tBu |

| β-Amino (Dap Side-Chain) | ivDde | 2-4% Hydrazine in DMF | Orthogonal to Fmoc, Allyl, and tBu |

| γ-Carboxyl (Asp Side-Chain) | Allyl (All) | Pd(PPh₃)₄ / Phenylsilane in DCM | Orthogonal to Fmoc, ivDde, and tBu |

| Other Reactive Side-Chains | tBu, Trt, Pbf, etc. | TFA-based cleavage cocktail | Removed during final cleavage |

Table 2: Representative Yields and Purity for Key Synthetic Steps

| Step | Description | Typical Yield (%) | Typical Purity (%) |

| 1 | Linear Peptide Assembly (per coupling) | >99% | - |

| 2 | On-Resin Cyclization | 50-80% | 60-85% (crude) |

| 3 | Cleavage and Deprotection | >90% | - |

| 4 | Purification (RP-HPLC) | 30-60% | >95-98% |

| Overall Yield | 15-40% |

Experimental Protocols

The following protocols provide a detailed step-by-step methodology for the synthesis of a side-chain lactam-bridged cyclic peptide using Fmoc-Dap(ivDde)-OH and Fmoc-Asp(OAll)-OH.

Protocol 1: Linear Peptide Synthesis using Fmoc-SPPS

This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin.

Materials:

-

Rink Amide Resin (e.g., 0.5 mmol/g loading)

-

Fmoc-protected amino acids (including Fmoc-Dap(ivDde)-OH and Fmoc-Asp(OAll)-OH)

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test (ninhydrin test). If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-Dap(ivDde)-OH and Fmoc-Asp(OAll)-OH at the desired positions.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Side-Chain Deprotection and Cyclization

This protocol details the sequential deprotection of the Asp(OAll) and Dap(ivDde) side chains and the subsequent on-resin lactam bridge formation.

Materials:

-

Resin-bound linear peptide from Protocol 1

-

Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF)

-

Cyclization coupling reagent: PyBOP or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Allyl Deprotection (Asp Side-Chain):

-

Swell the resin in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (15 eq.) in anhydrous DCM.

-

Add the solution to the resin and shake gently for 30 minutes. Repeat this step once more.

-

Wash the resin thoroughly with DCM (5x), 0.5% DIPEA in DMF (3x), and DMF (5x).

-

-

ivDde Deprotection (Dap Side-Chain):

-

Prepare a 2-4% solution of hydrazine monohydrate in DMF.

-

Treat the resin with the hydrazine solution for 3-5 minutes.

-

Drain and repeat the treatment 2-3 more times until the yellow color of the resin disappears.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

On-Resin Cyclization (Lactam Bridge Formation):

-

Swell the deprotected peptide-resin in DMF or NMP.

-

In a separate vessel, dissolve the coupling reagent (e.g., PyBOP or HATU, 3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the coupling reagent solution.

-

Add the activated coupling solution to the resin.

-

Shake the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small sample of the resin and analyzing it by LC-MS.

-

Once the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Protocol 3: Cleavage, Deprotection, and Purification

This protocol describes the final cleavage of the cyclic peptide from the resin, removal of remaining side-chain protecting groups, and purification.

Materials:

-

Resin-bound cyclic peptide from Protocol 2

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

Solvents for purification (e.g., acetonitrile, water, TFA)

-

Reverse-phase HPLC system

Procedure:

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether (2x).

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the cyclic peptide by LC-MS and/or MALDI-TOF mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of a lactam-bridged cyclic peptide.

Caption: Orthogonal protecting groups and their selective removal conditions.

Application Notes and Protocols for the Synthesis of Branched Peptides Using Fmoc-Dap(ivDde)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with non-linear architectures, such as branched peptides, offers significant advantages in drug discovery and development. Branched peptides can exhibit enhanced biological activity, increased resistance to enzymatic degradation, and the ability to present multiple copies of a bioactive sequence, leading to improved receptor binding and avidity. The use of orthogonally protected amino acid building blocks is crucial for the controlled, site-selective synthesis of these complex molecules.

Fmoc-L-2,3-diaminopropionic acid (ivDde), or Fmoc-Dap(ivDde)-OH, is a key building block for the construction of asymmetrically branched peptides via solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle of peptide elongation. The Nβ-side-chain amino group is protected by the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group. The orthogonality of these protecting groups allows for the selective deprotection of the side chain after the main peptide backbone has been assembled, enabling the synthesis of a second peptide chain from the Dap residue.[1][2] The ivDde group is favored over the related Dde group due to its increased steric hindrance, which minimizes the risk of premature deprotection or migration during prolonged exposure to piperidine in lengthy syntheses.[3]

These application notes provide detailed protocols for the synthesis of branched peptides using Fmoc-Dap(ivDde)-OH, covering the entire workflow from resin preparation to final peptide cleavage and purification.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of branched peptides using Fmoc-amino acids with orthogonal side-chain protection, such as Fmoc-Lys(ivDde)-OH, which follows the same synthetic principles as Fmoc-Dap(ivDde)-OH. These values can serve as a benchmark for syntheses employing Fmoc-Dap(ivDde)-OH.

| Peptide Description | Synthesis Method | Total Synthesis Time (hours) | Crude Purity (%) | Reference |

| Lactoferricin-Lactoferrampin Chimera | Microwave-Enhanced SPPS | < 5 | 77 | [4] |

| Histone H2B (118-126) - Ubiquitin (47-76) Conjugate | Microwave-Enhanced SPPS | < 5 | 75 | [4] |

| Tetra-branched Antifreeze Peptide Analog | Microwave-Enhanced SPPS | < 5 | 71 | [4] |

| Tetra-branched Acyl Carrier Protein (ACP) Peptide | Microwave-Enhanced SPPS | < 2 | 70 | [5] |

| Octameric Antimicrobial Peptide Dendrimer (G3KL) | Microwave-Enhanced SPPS | < 2 | 80 | [5] |

Experimental Protocols

Materials and Reagents

-

Fmoc-Dap(ivDde)-OH

-

Rink Amide resin or other suitable solid support

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or other suitable coupling reagent

-

Hydrazine monohydrate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH)

Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain

This protocol outlines the manual synthesis of the linear peptide backbone up to the incorporation of the branching point.

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

-